molecular formula C29H31Cl2N3O2S B4296210 (2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4296210
M. Wt: 556.5 g/mol
InChI Key: ZFRPTFCGPZKBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantyl, chlorophenyl, and thiazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and chlorophenyl intermediates, followed by their coupling under controlled conditions to form the final thiazinane structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and thiazinane moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino and carbonyl groups, resulting in the formation of amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides steric bulk, enhancing binding affinity, while the chlorophenyl and thiazinane moieties contribute to specific interactions with target sites. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

  • (2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE shares structural similarities with other adamantyl and thiazinane derivatives, such as 3-[2-(1-adamantyl)ethyl]-N-(2-bromophenyl)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide.

Uniqueness: The presence of both chlorophenyl and adamantyl groups in the same molecule provides a unique combination of steric and electronic properties, distinguishing it from other related compounds

Properties

IUPAC Name

3-[2-(1-adamantyl)ethyl]-N-(2-chlorophenyl)-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31Cl2N3O2S/c30-21-5-7-22(8-6-21)32-28-34(10-9-29-15-18-11-19(16-29)13-20(12-18)17-29)26(35)14-25(37-28)27(36)33-24-4-2-1-3-23(24)31/h1-8,18-20,25H,9-17H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRPTFCGPZKBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)NC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 3
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 4
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 5
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 6
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(2-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

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